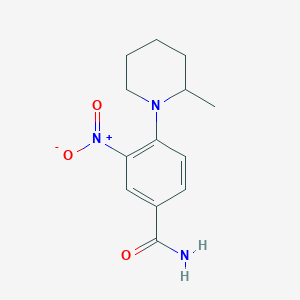![molecular formula C20H22N4OS3 B4137532 2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B4137532.png)
2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide
Overview
Description
2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. Common synthetic routes include:
Formation of the thiopyrano[4’,3’4,5]thieno[2,3-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: This can be achieved through nucleophilic substitution reactions.
Thioether formation: The thiopyrano core is reacted with a suitable thiol compound.
Acetamide formation: The final step involves the reaction of the intermediate with N-methyl-N-phenylacetamide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and thioether groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme inhibition or protein binding.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide: shares similarities with other heterocyclic compounds such as imidazoles and pyrimidines.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrimidine derivatives: Widely used in medicinal chemistry for their antiviral and anticancer activities.
Uniqueness
The uniqueness of 2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide lies in its complex structure, which combines multiple heterocyclic rings and functional groups
Properties
IUPAC Name |
2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS3/c1-20(2)9-13-14(10-27-20)28-18-16(13)17(21)22-19(23-18)26-11-15(25)24(3)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXHUPREHGERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CS1)SC3=NC(=NC(=C23)N)SCC(=O)N(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4137464.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4137468.png)
![dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate](/img/structure/B4137470.png)




![N-{3-[(1-adamantylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4137495.png)


![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4137518.png)


